molecular formula C9H14N2O B2785210 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde CAS No. 1087163-16-3

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2785210
CAS No.: 1087163-16-3
M. Wt: 166.224
InChI Key: QRRSCVZRCVMTNE-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1087163-16-3) is a pyrazole derivative characterized by a tert-butyl group at position 3, a methyl group at position 1, and a carbaldehyde substituent at position 4. Its molecular formula is C₁₀H₁₄N₂O, with a molecular weight of 178.23 g/mol . This compound is typically synthesized via nucleophilic substitution or condensation reactions, leveraging tert-butyl groups for steric stabilization and improved lipophilicity. With 98% purity, it is used in pharmaceutical intermediates and organic synthesis .

Properties

IUPAC Name

5-tert-butyl-2-methylpyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-9(2,3)8-5-7(6-12)11(4)10-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRSCVZRCVMTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butylating agents such as tert-butyl chloride or tert-butyl bromide in the presence of a base.

  • Methylation: The methylation of the pyrazole core can be achieved using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Reduction: 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-ol or 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-amine.

  • Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that pyrazole derivatives, including 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carbaldehyde, exhibit significant anticancer properties. For instance, compounds derived from pyrazole scaffolds have been evaluated for their ability to inhibit tumor growth and proliferation in various cancer cell lines. One study highlighted the synthesis of pyrazole-based compounds that demonstrated promising results as inhibitors of epidermal growth factor receptor tyrosine kinase (EGFR-TK), a target in cancer therapy .

Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies have shown that certain substituted pyrazoles can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The specific mechanisms of action and efficacy of this compound in this context require further investigation to establish its therapeutic potential .

Antimicrobial Activity
The compound has been investigated for its antibacterial properties. Research has indicated that pyrazole derivatives can exhibit activity against various pathogenic bacteria, suggesting potential applications in treating bacterial infections. The structural features of this compound may enhance its interaction with bacterial targets, warranting further exploration .

Synthetic Organic Chemistry Applications

Building Block in Synthesis
this compound serves as a versatile building block in synthetic organic chemistry. Its unique functional groups allow it to participate in various chemical reactions, including condensation and reduction reactions. This versatility facilitates the synthesis of more complex organic molecules .

Reactivity with Biological Macromolecules
Studies focusing on the interactions between this compound and biological macromolecules such as proteins and nucleic acids have provided insights into its potential mechanisms of action. Understanding these interactions is crucial for elucidating its biological effects and therapeutic uses .

Materials Science Applications

Development of Functional Materials
The unique properties of pyrazole derivatives make them suitable for applications in materials science. Research has explored the use of this compound in developing functional materials with specific electronic or optical properties. These materials could have applications in sensors, catalysts, or other advanced technologies .

Data Summary

Application Area Potential Uses Key Findings
Medicinal ChemistryAnticancer agents, anti-inflammatory drugsEffective against EGFR-TK; modulation of inflammatory pathways
Synthetic Organic ChemistryBuilding blocks for complex organic synthesisVersatile reactivity; interaction with biological macromolecules
Materials ScienceDevelopment of functional materialsPotential applications in sensors and catalysts

Mechanism of Action

The mechanism by which 3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the biological system or industrial application .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Isomerism and Substituent Effects

a. Positional Isomers
  • 5-(tert-Butyl)-1H-pyrazole-3-carbaldehyde (CAS: 865138-11-0): A positional isomer with tert-butyl at position 5 and carbaldehyde at position 3.
  • 1-(4-Methoxybenzyl)-1H-pyrazole-4-carbaldehyde (CAS: 153687-35-5): Features a methoxybenzyl group at position 1 and carbaldehyde at position 4. The electron-donating methoxy group enhances solubility in polar solvents (similarity score: 0.77) .
b. Functional Group Variations
  • 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-5-amine (CAS: 1157012-67-3): Replaces the carbaldehyde with an amine group, increasing hydrogen-bonding capacity but reducing electrophilicity (similarity: 0.67) .
  • 5-Amino-1-phenyl-1H-pyrazol-3-ol (CAS: 103755-56-2): Contains hydroxyl and amino groups, enabling stronger intermolecular hydrogen bonds (similarity: 0.65) .

Physicochemical Properties

Compound (CAS) Molecular Weight Key Substituents Solubility logP (Predicted)
1087163-16-3 (Target) 178.23 3-tert-Butyl, 5-carbaldehyde Low in water 2.1
865138-11-0 (Isomer) 152.19 5-tert-Butyl, 3-carbaldehyde Moderate (DMSO) 1.8
153687-35-5 (Methoxybenzyl) 216.24 4-Methoxybenzyl, 4-carbaldehyde High in DMSO 2.3
1157012-67-3 (Amine derivative) 167.21 Tetrahydro-2H-pyran-4-yl High in ethanol 1.5

Key Observations :

  • The tert-butyl group in the target compound increases lipophilicity (logP ~2.1), favoring membrane permeability but limiting aqueous solubility.
  • Methoxybenzyl-substituted analogs show enhanced solubility due to polar methoxy groups .

Biological Activity

3-(tert-Butyl)-1-methyl-1H-pyrazole-5-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring with a tert-butyl group and an aldehyde functional group, which contributes to its chemical reactivity and biological activity. The molecular formula is C8H10N2OC_8H_{10}N_2O with a molar mass of approximately 150.18 g/mol.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of pyrazole compounds against various bacterial strains, demonstrating their potential as new antimicrobial agents .

Anticancer Effects

The anticancer properties of pyrazole derivatives are noteworthy. Compounds with similar structures have been shown to inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cells. For instance, derivatives were reported to induce apoptosis and disrupt microtubule assembly at concentrations as low as 2.5 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-2312.30Apoptosis induction, microtubule destabilization
Similar Pyrazole DerivativeHCT1162.30Microtubule assembly inhibition

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve interactions with specific molecular targets. Pyrazoles are known to modulate enzyme activity and interfere with cellular signaling pathways . For example, they can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Studies

Several studies have documented the biological activities of pyrazole derivatives:

  • Antimicrobial Study : A comprehensive evaluation of various pyrazole compounds demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study concluded that modifications to the pyrazole structure could enhance antimicrobial efficacy.
  • Anticancer Research : In vitro studies on breast cancer cells showed that certain pyrazole derivatives could induce cell cycle arrest and apoptosis. The compounds were found to enhance caspase activity, indicating their potential as anticancer agents .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of pyrazole derivatives in cancer treatment. Results indicated that these compounds could significantly reduce tumor size and improve survival rates in treated groups compared to controls .

Q & A

Q. Table 1. Comparative Reactivity of Pyrazole Derivatives

PositionReactivity (Scale: 1–5)Preferred Reactions
3 (tert-Butyl)1 (Low)None (steric blocking)
5 (Aldehyde)5 (High)Condensation, Reductive amination
43 (Moderate)Halogenation, Nitration

Q. Table 2. Stability Data Under Accelerated Conditions

ConditionTime (h)Degradation (%)
pH 1.27215%
pH 7.4725%
pH 107230%
UV light4840%

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